![molecular formula C19H35NO4S B14381859 N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-24-2](/img/structure/B14381859.png)
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines. Acyl glycines are minor metabolites of fatty acids and play a role in various biochemical processes. This compound is characterized by the presence of a tetradecanoyl group attached to a sulfanyl-propanoyl moiety, which is further linked to glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with a tetradecanoylsulfanyl-propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving acyl glycines.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate metabolic pathways by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism. The molecular targets include enzymes such as glycine N-acyltransferase, which catalyzes the formation of acyl glycines.
Comparison with Similar Compounds
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it less hydrophobic compared to N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine.
Uniqueness
This compound is unique due to its long tetradecanoyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving lipid metabolism and membrane interactions.
Properties
CAS No. |
88331-24-2 |
|---|---|
Molecular Formula |
C19H35NO4S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(3-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)25-15-14-17(21)20-16-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
GLPKNMTXZCJCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



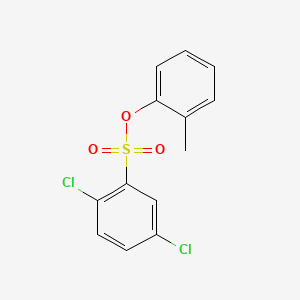
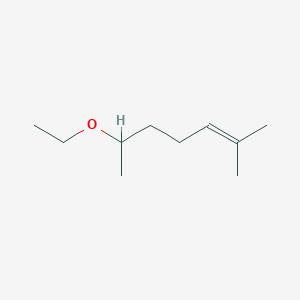
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
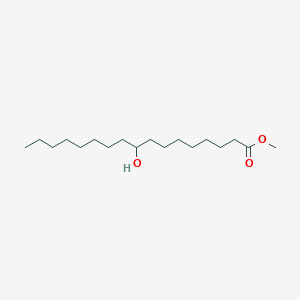

![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
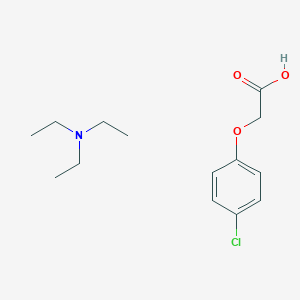

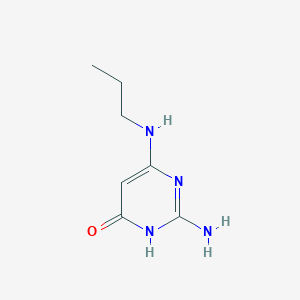
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

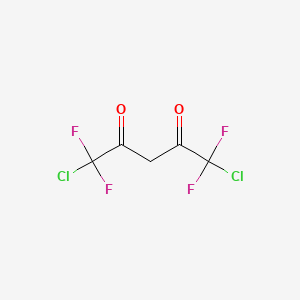
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
